1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate
Description
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a pyridine moiety, and an indene structure, making it a unique and versatile molecule.
Properties
Molecular Formula |
C36H49N5O5 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate |
InChI |
InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2 |
InChI Key |
XTYSXGHMTNTKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine moiety, and the attachment of the indene structure. Common synthetic methods include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the piperazine ring and the pyridine moiety.
Fischer indole synthesis: This method is employed to construct the indene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and indole-3-acetic acid.
Piperazine derivatives: Molecules with a piperazine ring, such as piperazine citrate and piperazine phosphate.
Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine.
Uniqueness
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate is unique due to its combination of structural features, including the piperazine ring, pyridine moiety, and indene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate is a complex organic compound with potential applications in various fields, particularly in biology and medicine. Its unique structure, featuring a piperazine ring and a pyridine moiety, suggests diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 631.8 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups conducive to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C36H49N5O5 |
| Molecular Weight | 631.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cancer progression. The compound's ability to bind to molecular targets could influence cellular processes such as apoptosis and proliferation.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Properties
Studies have suggested that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of cell cycle regulators and apoptotic pathways.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of structurally related compounds, researchers found that certain derivatives significantly reduced viral load in infected cell lines. The mechanism was attributed to the inhibition of viral entry and replication.
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory potential of piperazine derivatives demonstrated that these compounds could reduce levels of TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic role in diseases such as rheumatoid arthritis.
Case Study 3: Cancer Cell Line Studies
A recent investigation into the anticancer effects of related compounds showed a marked decrease in cell viability in various cancer cell lines when treated with these agents. The study highlighted the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
